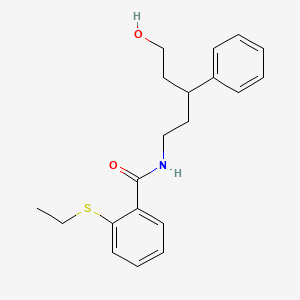![molecular formula C13H15NO2 B2681448 6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2167124-53-8](/img/structure/B2681448.png)
6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one is a spirocyclic compound that features an indole moiety fused with an oxane ring. This compound is part of a broader class of spirocyclic oxindoles, which are known for their diverse biological activities and applications in medicinal chemistry . The unique structure of 6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one makes it a valuable target for synthetic chemists and researchers exploring new therapeutic agents.
Wirkmechanismus
Target of Action
Indole derivatives, which include 6-methyl-1h-spiro[indole-3,4’-oxane]-2-one, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various targets in the body, leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the reaction of indole derivatives with suitable electrophiles under acidic or basic conditions . For example, the reaction of methyl 4-(1H-indol-1-yl)-2-methylene-4-oxobutanoate with appropriate reagents can yield the desired spirocyclic product .
Industrial Production Methods
Industrial production of spirocyclic compounds like 6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one often employs continuous flow reactors to enhance efficiency and yield . These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can facilitate the rapid synthesis of complex molecules with minimal waste .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,9’-pyrrolo[3’,4’4,5]cyclopenta[1,2-b]indole]: Another spirocyclic compound with similar structural features.
Spiro[indole-pyrrolo-succinimide]: Known for its biological activities and synthetic versatility.
Spirocyclic oxindoles: A broader class of compounds with diverse applications in medicinal chemistry.
Uniqueness
6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one stands out due to its specific substitution pattern and the presence of the oxane ring, which can impart unique chemical and biological properties . Its synthesis and reactivity profile make it a valuable compound for further exploration in various fields of research .
Eigenschaften
IUPAC Name |
6-methylspiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-2-3-10-11(8-9)14-12(15)13(10)4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGPLHQXFPYOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCOCC3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2681370.png)


![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B2681374.png)
![3-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B2681376.png)
![7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2681380.png)
![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2681382.png)




![3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2681388.png)
